molecular formula C14H17NO3 B14590588 Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- CAS No. 61564-02-1

Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-

Cat. No.: B14590588
CAS No.: 61564-02-1
M. Wt: 247.29 g/mol
InChI Key: BIBZKFGRLUCMTF-UHFFFAOYSA-N
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Description

Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the reaction of 4-methyl-2-(2-oxopropyl)benzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butanamide: A simpler amide with a butanamide backbone.

    N-methylbutanamide: A methyl-substituted derivative of butanamide.

    4-methyl-2-(2-oxopropyl)benzoic acid: A precursor in the synthesis of the target compound.

Uniqueness

Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- is unique due to its specific substitution pattern on the phenyl ring and the presence of both a carbonyl and an amide group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61564-02-1

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxobutanamide

InChI

InChI=1S/C14H17NO3/c1-9-4-5-13(12(6-9)7-10(2)16)15-14(18)8-11(3)17/h4-6H,7-8H2,1-3H3,(H,15,18)

InChI Key

BIBZKFGRLUCMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)CC(=O)C

Origin of Product

United States

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